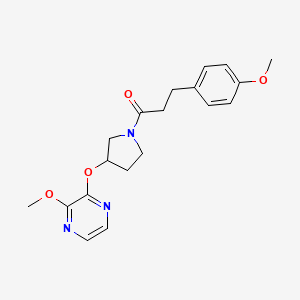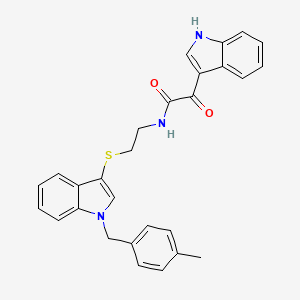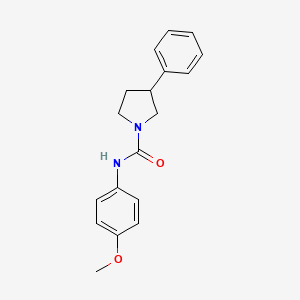
N-(4-metoxifenil)-3-fenilpirrolidina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El anillo de pirrolidina en este compuesto contribuye a su potencial antitumoral. Los investigadores han investigado sus efectos en varias líneas celulares cancerosas, incluidas las células de mama, ovario, colon y renal . Se necesitan más estudios para explorar su mecanismo de acción y posibles aplicaciones clínicas.
- Una de las principales aplicaciones de este compuesto es en el estudio del receptor alfa activado por proliferadores de peroxisomas (PPARα). El PPARα juega un papel crucial en el metabolismo de los lípidos, la inflamación y la homeostasis energética. Investigar la interacción de este compuesto con el PPARα podría proporcionar información sobre los trastornos metabólicos y las posibles intervenciones terapéuticas .
- Los investigadores han injertado grupos 4-metoxifenil en la superficie de puntos cuánticos de grafeno (GQDs). Estos GQDs modificados exhiben interesantes propiedades de fotoluminiscencia, lo que los hace adecuados para aplicaciones en optoelectrónica e imagenología biológica .
- El grupo 4-metoxifenil sirve como una unidad versátil para el diseño experimental de fármacos. Su presencia en varios compuestos se ha asociado con actividades farmacológicas significativas. Los investigadores continúan explorando derivados que contienen este grupo para posibles aplicaciones terapéuticas .
- Las moléculas orgánicas pequeñas, incluidas las basadas en el motivo 4-metoxifenil, juegan un papel crucial como materiales de transporte de huecos en células solares de perovskita. Estos materiales facilitan el transporte de carga y mejoran la eficiencia de las PSC. Comprender las relaciones estructura-propiedad de estos HTM es esencial para avanzar en las tecnologías de energía renovable .
- Los cálculos ab initio y los métodos de teoría funcional de la densidad (DFT) se han empleado para investigar la estructura molecular y las frecuencias vibracionales de este compuesto. Los investigadores han comparado los resultados obtenidos utilizando diferentes enfoques teóricos, enfatizando la superioridad de ciertos métodos para problemas moleculares .
Actividad Antitumoral
Modulación de PPARα
Puntos cuánticos de grafeno (GQDs)
Diseño de fármacos y actividades farmacológicas
Materiales de transporte de huecos (HTM) para células solares de perovskita (PSC)
Estudios de química computacional
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with receptors such as egfr and vegfr-2 . These receptors play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and survival.
Mode of Action
For instance, it may bind to the active sites of its target proteins, thereby modulating their activity . This interaction could lead to changes in the cellular processes regulated by these proteins.
Biochemical Pathways
Given its potential interaction with egfr and vegfr-2, it may influence pathways related to cell growth and survival . The downstream effects of this interaction could include alterations in cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Similar compounds have been shown to exhibit strong electronic characteristics and meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . These properties could potentially impact the bioavailability of N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide.
Result of Action
Based on its potential interaction with egfr and vegfr-2, it may influence cellular processes such as cell growth, differentiation, and apoptosis .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-9-7-16(8-10-17)19-18(21)20-12-11-15(13-20)14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABBSTYEZJZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)
![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)
![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)
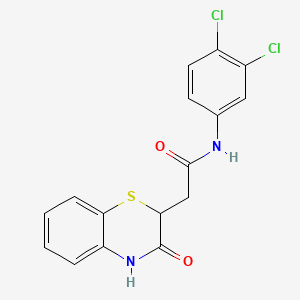
![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)
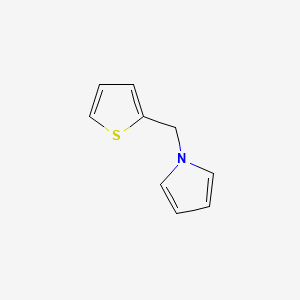
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)

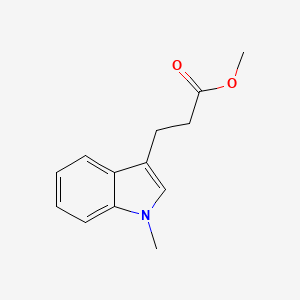
![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)
